tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
CAS No.: 943060-59-1
Cat. No.: VC0153506
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.713
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 943060-59-1 |
---|---|
Molecular Formula | C9H19ClN2O2 |
Molecular Weight | 222.713 |
IUPAC Name | tert-butyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11(4)7-5-10-6-7;/h7,10H,5-6H2,1-4H3;1H |
Standard InChI Key | VASMJPUWUNCMPT-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1CNC1.Cl |
Introduction
Chemical Identity and Structure
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is an organic compound containing an azetidine ring structure with a methylcarbamate functional group protected by a tert-butyloxycarbonyl (BOC) group. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to its free base form. It features a four-membered nitrogen-containing heterocycle (azetidine) with the protected methylcarbamate group attached at the 3-position. This specific structural arrangement gives the compound its unique chemical properties and applications in research contexts .
The chemical has several synonyms in scientific literature, including "3-(tert-Butoxycarbonylaminomethyl)azetidine hydrochloride" and "3-Boc-Aminomethyl-Azetidine Hydrochloride" . These alternative names reflect different approaches to describing the compound's structure while referring to the same chemical entity.
Physical and Chemical Properties
The compound possesses the following key chemical properties, which determine its behavior in laboratory settings:
Property | Value |
---|---|
Chemical Formula | C9H19ClN2O2 |
Molecular Weight | 222.71 g/mol |
CAS Number | 943060-59-1 or 1170108-38-9 |
Physical State | Not specified in available data |
Storage Conditions | Room temperature |
Product Family | Protein Degrader Building Blocks |
The molecular structure features a central azetidine ring with the BOC-protected methylcarbamate group. The presence of the hydrochloride salt form typically enhances water solubility compared to the free base, which has a different molecular formula (C9H18N2O2) and lower molecular weight (186.25 g/mol) .
Desired Concentration | Amount of Compound |
---|---|
1 mM solution | 4.4901 mL solvent per 1 mg |
5 mM solution | 0.898 mL solvent per 1 mg |
10 mM solution | 0.449 mL solvent per 1 mg |
These preparation guidelines help ensure consistent solution concentrations for experimental reproducibility .
Applications in Chemical Synthesis
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride serves several important functions in chemical research, particularly in synthetic chemistry applications .
Role in Protein Degrader Synthesis
The compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of protein degradation compounds . This application is particularly relevant in the emerging field of targeted protein degradation, where small molecules are designed to induce the degradation of specific proteins through cellular machinery.
The BOC-protected nature of the compound makes it particularly valuable in sequential synthetic schemes, as the protecting group can be selectively removed under acidic conditions to reveal a reactive amine functional group for further modifications.
Comparative Analysis with Related Compounds
Several structurally related compounds appear in the scientific literature, providing context for understanding the chemical relationships and potential applications of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride .
Structural Variants
The free base form, tert-Butyl azetidin-3-yl(methyl)carbamate, differs from the hydrochloride salt in several key aspects:
Characteristic | Hydrochloride Salt | Free Base |
---|---|---|
Chemical Formula | C9H19ClN2O2 | C9H18N2O2 |
Molecular Weight | 222.71 g/mol | 186.25 g/mol |
CAS Number | 943060-59-1/1170108-38-9 | 23033645 |
Solubility | Enhanced water solubility | Less water-soluble |
The free base form is characterized by the IUPAC name tert-butyl N-(azetidin-3-yl)-N-methylcarbamate, with the InChI identifier InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 .
Related Azetidine Derivatives
Other structurally related compounds mentioned in the search results include:
-
tert-butyl N-[(azetidin-3-yl)methyl]carbamate: A structural isomer used in antimalarial compound synthesis
-
3-(tert-Butoxycarbonylaminomethyl)azetidine hydrochloride: Listed as a synonym with similar applications in synthetic chemistry
These structural variations illustrate the versatility of BOC-protected azetidine compounds in chemical synthesis and highlight their potential applications in medicinal chemistry and drug discovery efforts.
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